

# 3-(4-Chlorophenyl)propanal molecular weight and formula

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## Compound of Interest

Compound Name: 3-(4-Chlorophenyl)propanal

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An In-Depth Technical Guide to **3-(4-Chlorophenyl)propanal** for Advanced Research Applications

## Introduction

**3-(4-Chlorophenyl)propanal** is a significant organic compound that serves as a versatile intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Its structure, which combines an aromatic chlorinated ring with a reactive aldehyde functional group via a propyl linker, makes it a valuable building block for constructing more complex molecular architectures.<sup>[1]</sup> This guide provides a comprehensive technical overview of **3-(4-Chlorophenyl)propanal**, detailing its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its relevance to researchers and professionals in drug development.

## Physicochemical Properties and Structural Analysis

The molecular structure of **3-(4-Chlorophenyl)propanal** consists of a benzene ring substituted with a chlorine atom at the para-position, connected to a three-carbon aldehyde chain.<sup>[1]</sup> The presence of the electrophilic aldehyde group and the halogenated aromatic ring are the primary determinants of its chemical reactivity and utility in synthesis.<sup>[2]</sup> The chlorine atom, being an electron-withdrawing group, influences the electronic properties of the aromatic ring, which can affect reaction pathways in further synthetic modifications.

Table 1: Key Physicochemical Properties of **3-(4-Chlorophenyl)propanal**

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO	[1][3][4]
Molecular Weight	168.62 g/mol	[1][2][4]
IUPAC Name	3-(4-chlorophenyl)propanal	[1]
CAS Number	75677-02-0	[1][2]
Density	1.139 g/cm <sup>3</sup>	[1]
Canonical SMILES	<chem>C1=CC(=CC=C1CCC=O)Cl</chem>	[1][3]
InChI Key	UXIFTAZOVKVCBX-UHFFFAOYSA-N	[1][2][3]
Monoisotopic Mass	168.0342 Da	[3]

## Synthesis and Chemical Reactivity

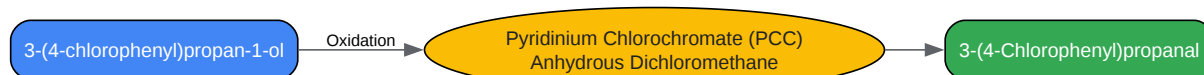
The synthesis of **3-(4-Chlorophenyl)propanal** can be accomplished through several established routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements. A prevalent and controlled method is the oxidation of the corresponding primary alcohol.

### Synthesis via Oxidation of 3-(4-Chlorophenyl)propan-1-ol

A common and efficient strategy for preparing **3-(4-Chlorophenyl)propanal** is the selective oxidation of 3-(4-chlorophenyl)propan-1-ol.[2] The key to this transformation is the use of a mild oxidizing agent to prevent over-oxidation to the less reactive carboxylic acid, 3-(4-chlorophenyl)propanoic acid. Pyridinium chlorochromate (PCC) is an exemplary reagent for this purpose as it selectively converts primary alcohols to aldehydes under anhydrous conditions, minimizing the formation of byproducts.[2]

- Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

- **Solvent and Reagent:** Add anhydrous dichloromethane to the flask. The use of an anhydrous solvent is critical to prevent the formation of the carboxylic acid.
- **Addition of PCC:** To the stirred solvent, add Pyridinium Chlorochromate (PCC) in one portion.
- **Substrate Addition:** Dissolve 3-(4-chlorophenyl)propan-1-ol in a minimal amount of anhydrous dichloromethane and add it dropwise to the PCC suspension. The reaction is typically exothermic.
- **Reaction Monitoring:** Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium salts.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield pure **3-(4-Chlorophenyl)propanal**.



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Caption: Oxidation of 3-(4-chlorophenyl)propan-1-ol to its corresponding aldehyde.

## Key Chemical Reactions

The reactivity of **3-(4-Chlorophenyl)propanal** is dominated by its aldehyde functional group, which is highly susceptible to nucleophilic attack.<sup>[2]</sup>

- **Reduction:** The aldehyde can be readily reduced to the primary alcohol, 3-(4-chlorophenyl)propan-1-ol, using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) in a protic solvent such as methanol or ethanol.<sup>[1][2]</sup> More potent reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) can also be used.<sup>[1][2]</sup>

- **Oxidation:** Further oxidation of the aldehyde group yields 3-(4-chlorophenyl)propanoic acid. [1][2] This can be achieved with stronger oxidizing agents like potassium permanganate or chromium trioxide.[1]
- **Nucleophilic Addition:** The electrophilic carbonyl carbon is a target for a wide range of nucleophiles. This reactivity allows for the formation of cyanohydrins, acetals, and imines, and serves as a key step in Wittig reactions or Grignard additions, significantly extending the synthetic utility of this compound.[2]

## Applications in Research and Drug Development

**3-(4-Chlorophenyl)propanal** is not typically an end-product but rather a crucial intermediate for building more elaborate molecules with potential biological activity.[1][2]

- **Pharmaceutical Synthesis:** The compound serves as a precursor for various therapeutic agents. For example, it can be a starting material for the synthesis of novel antidepressants and other central nervous system-active compounds.[2] The 4-chlorophenyl motif is a common pharmacophore in drug design, and its incorporation through this aldehyde intermediate is a valuable synthetic strategy.[2]
- **Heterocyclic Chemistry:** The aldehyde functionality is instrumental in the construction of heterocyclic rings, which are core structures in many pharmaceuticals. It can be used to synthesize pyrimidine and pyrazole derivatives, some of which have shown potential antifungal and antitubercular activities.[2]
- **Biochemical Research:** In a research context, **3-(4-Chlorophenyl)propanal** can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathway investigations.[1] Its potential to act as an electrophile allows it to interact with biological nucleophiles, making it a tool for probing enzyme active sites.[1]

## Safety, Handling, and Storage

While a specific, comprehensive Material Safety Data Sheet (MSDS) for **3-(4-Chlorophenyl)propanal** is not widely available, its handling should be guided by the precautions for related aromatic aldehydes and its precursor, 3-(4-chlorophenyl)propan-1-ol.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
- Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5][6]
- Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent the formation of dust and aerosols. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[6][7]
- First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[5] For skin contact, wash thoroughly with soap and water.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation or other symptoms occur.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] Keep away from oxidizing agents and sources of ignition.

Researchers must always consult available safety data for structurally similar compounds and perform a thorough risk assessment before use.

## References

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